molecular formula C30H50Cl2N2 B3281722 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride CAS No. 74019-09-3

4,4'-Bipyridinium, 1,1'-didecyl-, dichloride

Cat. No.: B3281722
CAS No.: 74019-09-3
M. Wt: 509.6 g/mol
InChI Key: IUINEXSTRDZFCS-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-bipyridinium derivatives typically involves the coupling of pyridine derivatives. One common method is the Zincke reaction, which involves the cyclocondensation of aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to produce conjugated oligomers containing multiple aromatic or heterocyclic residues.

Industrial Production Methods

Industrial production of 4,4’-bipyridinium compounds often involves large-scale coupling reactions using metal catalysts. Methods such as Suzuki coupling, Stille coupling, and Negishi coupling are employed to achieve high yields and efficient production . These methods are optimized to minimize the coordination of the product with the metal center, which can decrease catalytic activity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyridinium, 1,1’-didecyl-, dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of 4,4’-bipyridinium compounds typically results in the formation of neutral bipyridinium species, while oxidation can lead to the formation of radical cations .

Mechanism of Action

The mechanism of action of 4,4’-bipyridinium, 1,1’-didecyl-, dichloride involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in electrochemical applications. The molecular targets and pathways involved in its action are primarily related to its redox properties and ability to form stable radical cations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4’-bipyridinium, 1,1’-didecyl-, dichloride include other viologen derivatives such as:

Uniqueness

What sets 4,4’-bipyridinium, 1,1’-didecyl-, dichloride apart from other similar compounds is its specific alkyl chain length and the resulting electrochemical properties. The didecyl substituents provide unique solubility and stability characteristics, making it particularly useful in certain industrial and research applications .

Properties

IUPAC Name

1-decyl-4-(1-decylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50N2.2ClH/c1-3-5-7-9-11-13-15-17-23-31-25-19-29(20-26-31)30-21-27-32(28-22-30)24-18-16-14-12-10-8-6-4-2;;/h19-22,25-28H,3-18,23-24H2,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUINEXSTRDZFCS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742649
Record name 1,1'-Didecyl-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74019-09-3
Record name 1,1'-Didecyl-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4'-Bipyridinium, 1,1'-didecyl-, dichloride
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4,4'-Bipyridinium, 1,1'-didecyl-, dichloride
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4,4'-Bipyridinium, 1,1'-didecyl-, dichloride
Reactant of Route 6
4,4'-Bipyridinium, 1,1'-didecyl-, dichloride

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